molecular formula C13H16Cl2N2O2S B043406 N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride CAS No. 78957-86-5

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride

Cat. No.: B043406
CAS No.: 78957-86-5
M. Wt: 335.2 g/mol
InChI Key: QREFPAWBKYKLNV-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features an aminopropyl group, a chloro-substituted naphthalene ring, and a sulfonamide group, making it a versatile molecule in various chemical reactions and biological studies.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-1-naphthalenesulfonyl chloride and 3-aminopropylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 5-chloro-1-naphthalenesulfonyl chloride is slowly added to a solution of 3-aminopropylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.

    Controlled Environment: Reactions are conducted in controlled environments to maintain consistent temperature, pressure, and inert atmosphere.

    Continuous Processing: Industrial reactors may be used for continuous processing, allowing for higher efficiency and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Condensation Reactions: The aminopropyl group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for condensation reactions.

Major Products

    Substitution Products: Derivatives with different substituents replacing the chloro group.

    Oxidation Products: Sulfoxides or sulfones.

    Condensation Products: Imines or amides formed from reactions with carbonyl compounds.

Scientific Research Applications

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminopropyl)-1-naphthalenesulfonamide, hydrochloride: Lacks the chloro substituent, affecting its reactivity and binding properties.

    N-(3-Aminopropyl)-5-bromo-1-naphthalenesulfonamide, hydrochloride: Contains a bromo group instead of a chloro group, which can influence its chemical behavior and biological activity.

    N-(3-Aminopropyl)-5-methyl-1-naphthalenesulfonamide, hydrochloride: The presence of a methyl group alters its steric and electronic properties.

Uniqueness

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The chloro substituent enhances its potential as a versatile intermediate in organic synthesis and as a probe in biological studies.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-aminopropyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S.ClH/c14-12-6-1-5-11-10(12)4-2-7-13(11)19(17,18)16-9-3-8-15;/h1-2,4-7,16H,3,8-9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREFPAWBKYKLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657023
Record name N-(3-Aminopropyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78957-86-5
Record name N-(3-Aminopropyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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